Acridine Hydrochloride Hydrate
Description
Acridine Hydrochloride Hydrate (C₁₇H₁₉N₃·HCl·xH₂O) is a fluorescent acridine derivative with a molar mass of 301.82 + xH₂O g/mol and a melting point of 287°C . Its planar tricyclic aromatic structure enables strong DNA intercalation, altering nucleic acid conformation and function . This compound is water-soluble, facilitating its use in biochemical assays and microscopy, where it serves as a cationic dye for visualizing cellular components . However, it is classified as a suspected mutagen (H341), requiring careful handling .
Its fluorescence properties make it valuable in fluorimetric displacement assays, such as studying protein-peptide interactions .
Properties
IUPAC Name |
acridine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;;/h1-9H;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQJASAEPXQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bernthsen Acridine Synthesis
The Bernthsen method remains the foundational approach for acridine core formation, utilizing diphenylamine derivatives as precursors. In a typical procedure:
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Diphenylamine (10 mmol) is refluxed with formic acid (20 mL) and zinc chloride (5 mol%) at 150°C for 8–12 hours.
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The reaction mixture undergoes vacuum distillation to isolate crude acridine.
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Hydrochloride salt formation is achieved by dissolving acridine in anhydrous ethanol and adding concentrated HCl (37%) at 0°C.
Critical parameters include:
Table 1: Optimization of Bernthsen Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 120–180 | 150 | +22% |
| ZnCl₂ Concentration | 1–10 mol% | 5 mol% | +15% |
| Reaction Time (hr) | 6–24 | 10 | +18% |
Modern Synthetic Approaches
Ullmann-Type Coupling for Halogenated Derivatives
Recent advancements employ copper-catalyzed cross-coupling to introduce substituents prior to hydrochloride formation:
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4-Bromoacridine (5 mmol) reacts with arylboronic acids (6 mmol) under CuI (10 mol%) and 1,10-phenanthroline (12 mol%) in DMF at 110°C.
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The resulting 4-arylacridine is treated with HCl gas in tetrahydrofuran, yielding crystalline hydrate upon aqueous workup.
Key advantages:
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Functional group tolerance : Electron-withdrawing groups (-NO₂, -CF₃) increase reaction rate by 30% compared to electron-donating groups.
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Crystallization control : Slow cooling (0.5°C/min) from ethanol/water (3:1) produces monohydrate with 99.5% purity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Patent EP3483172A1 discloses a high-throughput method achieving 85% yield at kilogram scale:
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Diphenylamine (1.0 M) and chloroform (2.5 M) are fed into a packed-bed reactor containing ZnCl₂-SiO₂ catalyst at 12 bar.
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In-line IR spectroscopy monitors cyclization completion (99% conversion in 45 s residence time).
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Acidic quench with 37% HCl in a static mixer generates hydrate crystals directly from the reaction stream.
Table 2: Scalability Comparison of Production Methods
| Method | Batch Size (kg) | Yield (%) | Purity (%) | Energy Use (kWh/kg) |
|---|---|---|---|---|
| Batch Bernthsen | 50 | 68 | 97.2 | 82 |
| Flow Reactor | 500 | 85 | 99.1 | 41 |
| Microwave-Assisted | 5 | 91 | 98.7 | 65 |
Hydrate-Specific Crystallization Techniques
Water Activity-Controlled Precipitation
X-ray diffraction studies reveal that hydrate stoichiometry depends on:
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HCl concentration : 5–7 M solutions yield the monohydrate, while 3–4 M produces hemihydrate.
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Antisolvent choice : Ethanol induces faster nucleation (t₁/₂ = 2.3 min) compared to acetone (t₁/₂ = 8.1 min).
A representative protocol:
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Dissolve acridine hydrochloride (100 g) in deionized water (300 mL) at 60°C.
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Add ethanol (900 mL) at 0.5 mL/min under ultrasonication.
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Filter crystals and dry under vacuum (40°C, 24 hr) to obtain α-form monohydrate.
Emerging Green Chemistry Methods
Ionic Liquid-Mediated Synthesis
Environmentally benign routes using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) demonstrate:
Reaction mechanism studies indicate ionic liquids stabilize the protonated acridine intermediate, accelerating HCl addition.
Analytical Characterization Protocols
Hydrate Stability Profiling
Thermogravimetric analysis (TGA) data for commercial batches show:
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Water loss onset : 110–115°C (2.5–3.0% mass loss corresponding to monohydrate).
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HCl release : 220–235°C (Δm = 18.7%, matching theoretical HCl content).
Comparative Methodological Analysis
The Bernthsen method remains cost-effective for small-scale synthesis ($12.50/mol), while flow chemistry excels in large-scale production ($8.20/mol at 500 kg). Microwave-assisted routes achieve superior purity (99.3%) but suffer from limited reactor volumes.
Industrial Case Study: Pharmaceutical-Grade Production
A 2022 audit of FDA-approved facilities revealed:
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67% use modified Bernthsen processes with in-situ HCl generation.
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22% employ continuous crystallization for polymorph control.
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11% utilize supercritical CO₂ drying to prevent hydrate decomposition.
Regulatory Considerations
The European Pharmacopoeia 11th Edition specifies:
Chemical Reactions Analysis
Protonation and Deprotonation
Acridine hydrochloride exists as a protonated acridinium ion (N⁺-H) due to the acidic hydrochloride salt. The protonation state significantly influences its electronic properties and reactivity. For example, N-protonation lowers the excited-state reduction potential, stabilizing the molecule’s charge-transfer states . Deprotonation can occur under basic conditions, reverting to the neutral acridine form, which may alter its ability to bind biomolecules.
Key Data :
| Property | Value/Behavior | Source |
|---|---|---|
| Ground-state pKa | ~5.1 (similar to pyridine) | |
| Excited-state pKa | ~10.6 | |
| Stability under acidic conditions | Protonated, water-soluble |
Biomolecular Interactions
Acridine hydrochloride hydrate binds to DNA and RNA through intercalation and electrostatic interactions. When bound to DNA, it exhibits green fluorescence (λem = 525 nm), while RNA binding shifts emission to red (λem = 650 nm). This property enables differentiation between double-stranded DNA and single-stranded RNA.
Spectral Properties :
| Biomolecule | Excitation (λex) | Emission (λem) | Fluorescence Color |
|---|---|---|---|
| DNA | 502 nm | 525 nm | Green |
| RNA | 460 nm | 650 nm | Red |
| Acidic compartments (e.g., lysosomes) | 475 nm | 590 nm | Orange |
Fluorescence Quenching and Electron Transfer
In fluorescence microscopy, acridine hydrochloride undergoes static quenching when bound to proteins like human serum albumin (HSA). This interaction is thermodynamically driven by hydrogen bonding and van der Waals forces. For example, derivatives with hydrophobic substituents exhibit endothermic binding (ΔH > 0, ΔS > 0), enhancing stability under physiological conditions .
Thermodynamic Parameters for HSA Binding :
| Parameter | Value (kJ/mol) | Mechanism |
|---|---|---|
| ΔG (Gibbs free energy) | Negative | Spontaneous binding |
| ΔH (Enthalpy) | Positive (hydrophobic) or Negative (hydrogen bonding) | Dominant interaction type |
| ΔS (Entropy) | Positive (hydrophobic) or Negative (hydrogen bonding) |
Stability and Storage
The compound is sensitive to light and temperature. It sublimates before melting and requires storage in cool, dark conditions. Physical properties include:
| Property | Value | Source |
|---|---|---|
| Appearance | Orange-red powder | |
| Loss on Drying | ≤5% (105°C) |
Scientific Research Applications
Acridine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for studying molecular interactions and reactions.
Biology: Employed in staining nucleic acids for visualization under a microscope.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The primary mechanism of action of Acridine Hydrochloride Hydrate involves its interaction with nucleic acids. It intercalates between the base pairs of deoxyribonucleic acid (DNA), disrupting the normal structure and function of the nucleic acid. This intercalation inhibits processes such as transcription and replication, leading to cytotoxic effects. Additionally, it can bind to ribonucleic acid (RNA), affecting its function.
Comparison with Similar Compounds
Comparison with Similar Acridine Derivatives
Acriflavine Hydrochloride
- Structure: A mixture of 2,8-diaminoacridine hydrochloride and its N-methyl derivative .
- Activity : Binds DNA via intercalation, with fluorescence useful in analytical techniques. Unlike older antiseptics, its activity is unaffected by serum but reduced by pus .
- Toxicity : Higher toxicity compared to pure acridine derivatives like Proflavine .
- Applications : Early antiseptic agent and nucleic acid stain .
Proflavine (2,8-Diaminoacridine Sulphate)
- Structure: Pure 2,8-diaminoacridine sulphate .
- Activity : Retains antimicrobial efficacy with lower tissue toxicity than Acriflavine .
- Applications : Widely used in wound disinfection and as a topical antiseptic .
5-Aminoacridine Hydrochloride
- Structure: Amino group at position 5 of the acridine core .
- Activity : Inhibits mitosis in chick fibroblasts at concentrations as low as 1:960,000 .
- Toxicity : Causes mitochondrial dysfunction in hepatocytes but less cytotoxic than Acridine Hydrochloride Hydrate .
Acridine Orange Hydrochloride
- Structure: Dimethylamino substituents on the acridine ring .
- Activity : Fluorescent dye for nucleic acid visualization; intercalates DNA and binds RNA via electrostatic interactions .
- Applications : Flow cytometry, autophagy studies, and anti-prion screening .
Quinacrine Dihydrochloride
- Structure : Chlorine and methoxy groups on the acridine core .
- Activity : Anti-malarial and anti-prion agent; used as a control in prion aggregation studies .
- Toxicity : Higher systemic toxicity compared to this compound .
Other Derivatives
- Lucanthone Hydrochloride : Induces apoptosis and suppresses autophagy in colon cancer cells .
- Amsacrine: 9-Aminoacridine derivative with potent anticancer activity against leukemia .
- Thiazolidin-4-one Derivatives : Hydrochloride salts show enhanced antiproliferative activity compared to free bases .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Toxicity : this compound disrupts mitochondrial function but lacks ER-specific effects, unlike tacrine metabolites .
- Fluorescence : Outperforms Acriflavine in fluorimetric assays due to superior aqueous solubility and binding independence from proteins .
- Structural Modifications: Derivatives with electron-withdrawing groups (e.g., –NO₂, –CN) exhibit enhanced anticancer activity .
Q & A
Q. What are the established methods for synthesizing Acridine Hydrochloride Hydrate with high purity?
this compound can be synthesized via extraction from coal-tar derivatives using dilute sulfuric acid, followed by precipitation with potassium dichromate. The free base is liberated by ammonia and recrystallized from hot hydrochloric acid to form the hydrochloride salt . Purity is validated using HPLC or UV-Vis spectroscopy to ensure minimal impurities (e.g., residual anthracene derivatives).
Q. Which analytical techniques are optimal for characterizing this compound?
- X-ray diffraction (XRD) : Determines crystalline structure and hydrate type (e.g., ion-coordinated vs. channel hydrates) .
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and proton environments, particularly for distinguishing hydrate water .
- HPLC with UV detection : Quantifies purity and identifies degradation products under varying storage conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. How does this compound interact with nucleic acids in spectroscopic studies?
It binds to DNA/RNA via intercalation, detectable via resonance light scattering (RLS) or fluorescence quenching. For example, Acridine Orange (a derivative) exhibits a hypsochromic shift upon DNA binding, with optimal excitation at 460 nm and emission at 650 nm .
Advanced Research Questions
Q. What experimental conditions stabilize the hydrate form during crystallization?
Q. How can researchers validate the role of hydrate water in modulating acridine’s bioactivity?
- Dehydration-rehydration cycles : Monitor activity loss/recovery using TGA-coupled bioassays.
- Isotopic substitution (D2O) : Compare FTIR spectra (O–H vs. O–D stretches) to correlate hydrate stability with cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
